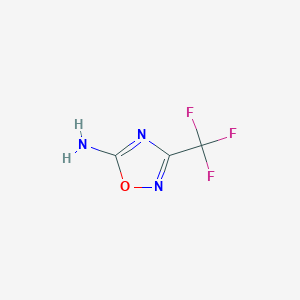

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

Beschreibung

The exact mass of the compound 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJOXFKBHBRFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35488-61-0 | |

| Record name | 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, has become a privileged functional group due to its unique electronic properties and steric profile.[1] It can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often transforming a lead compound into a viable drug candidate.[1] When appended to a heterocyclic system like the 1,2,4-oxadiazole ring, the resulting moiety becomes a powerful tool for drug designers.

This guide provides an in-depth exploration of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine, a building block of significant interest. We will dissect its core chemical properties, reactivity, and synthetic pathways, grounding our discussion in the practical context of its application in pharmaceutical research and development. The narrative is designed for the practicing scientist, emphasizing not just the "what" but the "why" behind its chemical behavior and utility.

Core Physicochemical and Structural Profile

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a five-membered 1,2,4-oxadiazole ring substituted with a trifluoromethyl group at the C3 position and a primary amine at the C5 position.[2] This specific arrangement imparts a unique combination of properties that are highly advantageous in medicinal chemistry.

The trifluoromethyl group is a strong electron-withdrawing group, which polarizes the oxadiazole ring and influences its reactivity.[2] Furthermore, the C-F bond is exceptionally strong, contributing to the high metabolic stability of this moiety by preventing common metabolic transformations like hydroxylation.[1][3] The primary amine at the C5 position serves as a critical handle for synthetic elaboration, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃N₃O | [2][4] |

| Molar Mass | 153.06 g/mol | [2] |

| Monoisotopic Mass | 153.015 Da | [4] |

| SMILES | C1(=NOC(=N1)N)C(F)(F)F | [2][4] |

| InChIKey | JLJOXFKBHBRFNH-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.7 | [4] |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | Calculated |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |

| Hydrogen Bond Acceptors | 4 (3x N atoms, 1x O atom) | Calculated |

Note: TPSA, H-Bond Donor/Acceptor counts are calculated based on the chemical structure.

Synthesis and Mechanistic Considerations

The construction of the 3-(trifluoromethyl)-1,2,4-oxadiazole ring is a well-established process in organic chemistry, typically proceeding via the cyclodehydration of an acylated amidoxime intermediate. The most common and efficient method utilizes trifluoroacetic anhydride (TFAA) as both the acylating agent and the source of the trifluoromethyl group.[5][6]

Caption: General workflow for the synthesis of a 3-(Trifluoromethyl)-1,2,4-oxadiazole.

Exemplary Synthetic Protocol

This protocol describes a general procedure for synthesizing a 3-(trifluoromethyl)-1,2,4-oxadiazole derivative, which can be adapted for the aminated target compound by starting with an appropriate precursor.

Objective: To synthesize a 3-(trifluoromethyl)-1,2,4-oxadiazole from an N'-hydroxycarbamimidoyl)benzoate precursor.[7]

Materials:

-

(Z)-ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent)

-

Trifluoroacetic anhydride (TFAA) (1.1 - 2.0 equivalents)[5][7]

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

-

Weak base (optional, e.g., Potassium Carbonate, Pyridine)

-

Reaction vessel, magnetic stirrer, condenser, and nitrogen atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the amidoxime starting material in the chosen anhydrous solvent.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. Causality: The dropwise addition at low temperature controls the exothermic acylation reaction, preventing potential side reactions.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Heating provides the necessary energy for the intramolecular cyclodehydration, where the hydroxylamine oxygen attacks the newly formed trifluoroacetyl carbonyl, followed by elimination of a water molecule to form the stable oxadiazole ring.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water. The product often precipitates as a solid. Causality: Quenching with water hydrolyzes any remaining TFAA and precipitates the less polar organic product from the aqueous phase.

-

Purification: Collect the crude product by filtration. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 3-(trifluoromethyl)-1,2,4-oxadiazole product.[7]

Chemical Reactivity and Stability

The chemical behavior of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is dictated by the interplay between the electron-deficient heterocyclic ring, the stabilizing trifluoromethyl group, and the nucleophilic amine substituent.

Caption: Key reactivity and influence sites on the 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine scaffold.

-

Amine Group Reactivity: The primary amine at the C5 position is the principal site for synthetic modification. It readily undergoes standard amine reactions such as acylation, sulfonylation, and alkylation, providing a straightforward route to build out complex molecular architectures and create libraries of analogues for SAR studies.

-

Ring Stability and Reactivity: The 1,2,4-oxadiazole ring is considered a relatively stable heterocycle. However, it possesses lower aromaticity compared to other five-membered heterocycles, which can make it susceptible to ring-opening reactions under certain harsh conditions (e.g., strong reducing agents or nucleophiles).[2] The powerful electron-withdrawing effect of the -CF₃ group at C3 further polarizes the ring, making the C5 carbon more electrophilic and potentially more reactive toward strong nucleophiles.[2]

-

Metabolic Stability: The trifluoromethyl group is a key contributor to the molecule's metabolic stability. It is resistant to oxidative metabolism (a common pathway for drug deactivation), which often occurs at methyl or methylene groups.[1][3] Studies have shown that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring provides a "global metabolic protective effect," significantly reducing the number of metabolic products formed.[3] This enhanced stability is a primary reason for its use in drug design.

-

General Reactions: The molecule can undergo oxidation or reduction under specific conditions, potentially altering the oxadiazole ring or the amine functionality.[2] For instance, oxidation of the amine group on a similar scaffold has been used to synthesize novel azo- and azoxy-bridged compounds.[8][9]

Role in Medicinal Chemistry and Drug Development

The 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine moiety is a valuable pharmacophore in drug discovery due to its ability to act as a bioisosteric replacement for other functional groups and to impart favorable pharmacokinetic properties.

-

Bioisosterism: The 1,2,4-oxadiazole ring is frequently used as a bioisostere for ester and amide groups.[2] This replacement is strategically advantageous because, unlike esters which are prone to rapid hydrolysis by esterase enzymes in the body, the oxadiazole ring is significantly more stable, leading to improved metabolic stability and longer drug half-life.[10][11]

-

Enhancing Potency and Selectivity: The trifluoromethyl group plays a critical role in modulating biological activity. Its introduction can lead to dramatic increases in potency. For example, in a series of antiplasmodium compounds, the 3-CF₃ analogue was 4-fold more potent than the corresponding 3-CH₃ analogue.[12] Similarly, in a series of HDAC inhibitors, replacing the CF₃ group with a methyl group or hydrogen atom resulted in a complete loss of activity, highlighting its essential role in binding to the biological target.[13]

-

Improving Physicochemical Properties: The lipophilicity conferred by the trifluoromethyl group can enhance a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1][2] This property is particularly important for developing anticancer and neuroprotective agents that must penetrate the blood-brain barrier.[2]

Table 2: Summary of Applications in Medicinal Chemistry

| Therapeutic Area | Role of the 3-(Trifluoromethyl)-1,2,4-oxadiazole Moiety | Key Advantages & Findings | References |

| Antimalarial | Bioisosteric replacement of a metabolically labile ester group in astemizole analogues. | Resulted in analogues with high potency (IC₅₀ < 0.025 µM), excellent metabolic stability, and in vivo efficacy. | [10][11][12] |

| Anticancer | Core scaffold in kinase inhibitors and other anticancer agents. | The -CF₃ group enhances membrane permeability, enabling interaction with oncogenic kinases. | [2] |

| Antiviral | Component of picornavirus inhibitors. | The (trifluoromethyl)oxadiazole moiety provided a "global protective effect" against microsomal metabolism compared to methyl analogues. | [3] |

| Neuroprotection | Structural component in compounds targeting glutamate receptors. | Potential for treating neurodegenerative diseases like Alzheimer's. | [2] |

| HDAC Inhibition | Zinc-binding group in Class IIa HDAC inhibitors. | The -CF₃ group was found to be essential for potent inhibitory activity; its replacement led to a drastic loss of function. | [13] |

Safety and Handling

As with any laboratory chemical, 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds provides essential guidance.

-

General Hazards: Similar amine- and trifluoromethyl-containing heterocyclic compounds are classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[16][17]

-

Eye Protection: Use tightly fitting safety goggles or a face shield.[17]

-

Skin and Body Protection: Wear a laboratory coat. Ensure adequate ventilation to avoid inhalation of dust or vapors.[16]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[16]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[16]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[16]

-

In all cases of exposure, consult a physician and show them the safety data sheet for a related compound.[16]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and cool place.[18]

Conclusion and Future Outlook

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is more than a simple chemical building block; it is a highly engineered pharmacophore that addresses several key challenges in drug discovery. Its unique combination of a synthetically versatile amine handle, a metabolically robust oxadiazole core, and a potency-enhancing trifluoromethyl group makes it an exceptionally valuable tool for medicinal chemists. The proven ability of this moiety to improve metabolic stability, enhance biological activity, and serve as an effective bioisostere ensures its continued and expanding role in the development of next-generation therapeutics across a wide range of diseases. Future research will likely focus on incorporating this scaffold into novel molecular designs and exploring its potential in emerging therapeutic modalities.

References

- 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine - Benchchem. (URL: )

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i - University of Pretoria. (URL: [Link])

-

MSDS of 3-(Trifluoromethyl)isoxazol-5-amine. (URL: [Link])

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. (URL: [Link])

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives - PubMed. (URL: [Link])

-

Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC. (URL: [Link])

-

Journal of Chemical Health Risks Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. (URL: [Link])

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (URL: [Link])

-

3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine - PubChemLite. (URL: [Link])

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives - NSF Public Access Repository. (URL: [Link])

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i - University of Pretoria. (URL: [Link])

- WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (URL: )

-

Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease - PMC. (URL: [Link])

-

Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group - Organic Chemistry Portal. (URL: [Link])

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. (URL: [Link])

-

Document: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (... - ChEMBL - EMBL-EBI. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine - PubChem. (URL: [Link])

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase - ChemRxiv. (URL: [Link])

-

3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine - PubChemLite. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS - DOI. (URL: [Link])

-

Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity and In Vivo Efficacy in a Plasmodium berghei Mouse Malaria Infection Model - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine | 35488-61-0 | Benchchem [benchchem.com]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine (C3H2F3N3O) [pubchemlite.lcsb.uni.lu]

- 5. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 6. Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group [organic-chemistry.org]

- 7. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine | C9H7F3N4 | CID 3307373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.cn [capotchem.cn]

- 17. echemi.com [echemi.com]

- 18. chemscene.com [chemscene.com]

The Mechanistic Paradigm of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the replacement of metabolically labile functional groups. 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine (Molecular Formula: C₃H₂F₃N₃O) has emerged as a highly privileged building block and pharmacophore. Rather than functioning as a standalone therapeutic, this scaffold is strategically integrated into complex drug candidates to act as an enzymatically stable bioisostere for amides and esters[1]. This whitepaper provides an in-depth technical analysis of its mechanism of action, electronic properties, and practical applications in drug development.

Structural and Electronic Rationale (The "Why")

The utility of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is driven by the synergistic electronic effects of its three core components: the 1,2,4-oxadiazole ring, the trifluoromethyl (-CF₃) group, and the primary amine (-NH₂).

The 1,2,4-Oxadiazole Ring as an Amide Bioisostere

The 1,2,4-oxadiazole heterocycle is defined by low aromaticity (index ~39–48) and a specific dipole moment that precisely mimics the planar geometry and electron distribution of a standard amide bond[2]. However, unlike amides, the oxadiazole ring is completely resistant to enzymatic hydrolysis by amidases and esterases[1]. This makes it an invaluable tool for extending the half-life of drug candidates targeting antimicrobial, antileishmanial, and anticancer pathways[3].

The Inductive Power of the Trifluoromethyl (-CF₃) Group

The addition of the -CF₃ group at the C3 position serves two critical mechanistic functions:

-

Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450 (CYP450)-mediated oxidative metabolism at what would otherwise be a vulnerable alkyl site[2].

-

Lipophilicity Enhancement: The -CF₃ group significantly increases the LogP of the molecule, driving the compound into hydrophobic receptor pockets and improving cellular membrane permeability.

pKa Modulation of the 5-Amine

In an aliphatic system, a primary amine typically exhibits a pKa of ~9–10, making it protonated and positively charged at physiological pH (7.4). However, the intense electron-withdrawing nature of both the 1,2,4-oxadiazole ring and the -CF₃ group drastically lowers the pKa of the 5-amine to < 3. Consequently, the amine remains unprotonated in vivo. Mechanistically, this transforms the amine from a basic center into a pure, neutral hydrogen-bond donor , preventing unwanted off-target interactions (such as hERG channel blockade) while maintaining target affinity.

Mechanism of Action: Pharmacodynamic Target Engagement

When integrated into a larger ligand, the 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine scaffold engages biological targets through a highly predictable network of interactions.

Pharmacodynamic interactions of the 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine pharmacophore.

-

Hydrophobic Anchoring: The -CF₃ group occupies deep, lipophilic sub-pockets within enzymes (e.g., bacterial cell wall synthases), utilizing halogen bonding to lock the ligand in place[2].

-

Dipole Alignment: The N4 atom of the oxadiazole acts as a potent hydrogen-bond acceptor, mimicking the carbonyl oxygen of an amide[1].

-

Directional H-Bonding: The unprotonated 5-amine donates hydrogen bonds to target residues (e.g., aspartate or glutamate carboxylates), stabilizing the ligand-receptor complex.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that make this scaffold ideal for Fragment-Based Drug Discovery (FBDD).

| Property | Value | Mechanistic Significance |

| Molecular Weight | 153.06 g/mol | Low MW allows for efficient functionalization without exceeding Lipinski's Rule of 5 limits[2]. |

| LogP (Predicted) | ~1.2 - 1.5 | Optimal baseline lipophilicity for membrane permeability, driven by the -CF₃ group. |

| Topological Polar Surface Area | ~65 Ų | Excellent for oral bioavailability; limits uncontrolled blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 (-NH₂) | Facilitates target engagement via directional hydrogen bonding[1]. |

| H-Bond Acceptors | 4 (N, O, F) | Enhances aqueous solubility and receptor dipole interactions. |

| Aromaticity Index | Low (~39-48) | Maintains bioisosteric planarity while allowing specific ring-opening under extreme nucleophilic attack[2]. |

Experimental Methodologies

To utilize this pharmacophore effectively, researchers must master both its synthesis and the validation of its metabolic stability. The following self-validating protocols provide a robust framework.

Protocol 1: Synthesis via Cyclodehydration

Causality: Cyanogen bromide (BrCN) is selected as the cyclizing agent because it acts as a bi-electrophile. It reacts sequentially with the hydroxylamine oxygen and the amidine nitrogen of trifluoroacetamidoxime, simultaneously closing the 1,2,4-oxadiazole ring and installing the exocyclic 5-amine in a single, atom-economical step.

-

Preparation: Dissolve trifluoroacetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

-

Cyclization: Slowly add cyanogen bromide (BrCN, 1.2 eq) dropwise at 0°C. Note: The low temperature controls the exothermic reaction and prevents the degradation of BrCN.

-

Heating: Allow the mixture to warm to room temperature and stir for 12 hours to drive the cyclodehydration to completion.

-

Workup & Purification: Quench with deionized water, extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexane:EtOAc) to yield the pure compound.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that replacing an amide with this oxadiazole prevents amidase-mediated cleavage, the compound is incubated with HLMs. The inclusion of an internal standard (tolbutamide) ensures the LC-MS/MS quantification is self-validating against matrix effects.

-

Incubation Setup: Prepare a 1 µM solution of the synthesized oxadiazole derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard) to precipitate proteins and halt enzymatic activity.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint ).

Sequential workflow: Synthesis, characterization, ADME profiling, and target engagement.

References

-

Ayoup, M. S., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. MDPI. URL:[Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. PubMed. URL:[Link]

Sources

The Biological Activity of Trifluoromethyl Oxadiazoles: A Technical Guide to Non-Chelating Zinc-Binding Groups and Bioisosteric Design

Executive Summary

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) scaffold has revolutionized the landscape of medicinal chemistry, transitioning from a simple bioisostere for amides and esters to a highly selective, non-chelating zinc-binding group (ZBG). As a Senior Application Scientist, I have observed that the strategic incorporation of the TFMO moiety fundamentally alters the pharmacokinetic and pharmacodynamic profiles of small molecules. This whitepaper provides an in-depth technical analysis of the biological activity of TFMOs, exploring their unique mechanism of action against Class IIa Histone Deacetylases (HDACs), their therapeutic applications in neurodegeneration and oncology, and the self-validating experimental workflows required for their evaluation.

Introduction: The Bioisosteric Power of TFMOs

In traditional drug design, amides and esters are ubiquitous but frequently suffer from metabolic liability (rapid hydrolysis) and poor membrane permeability. The 1,2,4-oxadiazole ring is a premier bioisostere that resists enzymatic degradation while maintaining similar spatial geometry[1].

When functionalized with a trifluoromethyl group at the 5-position, the resulting TFMO scaffold gains profound biological activity[2]. The electron-withdrawing nature of the CF3 group alters the electronic distribution of the oxadiazole ring, significantly increasing lipophilicity and removing hydrogen-bond donors. This modification is critical for developing central nervous system (CNS) penetrant therapeutics, where crossing the blood-brain barrier is a primary hurdle[3].

Mechanism of Action: The Non-Chelating Zinc-Binding Paradigm

Historically, targeting zinc-dependent metalloenzymes like HDACs relied on bidentate chelators, predominantly hydroxamic acids (e.g., SAHA/Vorinostat)[4]. However, hydroxamates are plagued by metabolic instability, rapid in vivo clearance, and severe off-target toxicity due to indiscriminate pan-HDAC inhibition[3].

The breakthrough in TFMO biology came with the discovery that it acts as a highly selective, non-chelating ZBG for Class IIa HDACs (HDAC4, 5, 7, and 9)[5].

The Causality of Selectivity: Why does TFMO selectively inhibit Class IIa over Class I HDACs? The answer lies in the active site architecture. Class IIa enzymes possess a unique structural feature where a conserved tyrosine residue (found in Class I) is replaced by a histidine, creating a distinct, larger "lower pocket"[6].

The TFMO moiety adopts a U-shaped conformation, perfectly inserting into this enlarged pocket[1]. Instead of forming a bidentate coordinate covalent bond with the zinc ion, the TFMO interacts via electrostatic dipole interactions. Crystallographic data confirms that the fluorine atoms of the CF3 group and the oxygen atom of the oxadiazole ring sit at precise distances of ~2.7 Å and 3.0 Å from the zinc ion, respectively[2]. This non-chelating mechanism is sterically and electronically incompatible with the tighter Class I HDAC pockets, yielding >100-fold selectivity for Class IIa enzymes[3].

Fig 1. Logical relationship of TFMO intervention in the HDAC4-mediated Huntington's Disease pathway.

Therapeutic Applications

Neurodegeneration (Huntington's Disease)

Class IIa HDACs, particularly HDAC4, are heavily implicated in the pathogenesis of Huntington's Disease (HD). Mutant huntingtin (mHTT) aggregates promote the abnormal nuclear retention of HDAC4, leading to the transcriptional repression of critical synaptic and survival genes[7],[8]. TFMO-based inhibitors, such as compound 12 (CHDI-00484077), exhibit excellent CNS penetrance and selectively inhibit HDAC4, restoring gene expression and rescuing motor impairment phenotypes in preclinical models[3],[7].

Oncology & Immunology

TFMO derivatives like TMP269 and TMP195 have been utilized as potent chemical probes to study gene regulation in immune cells[2]. Furthermore, these highly selective Class IIa inhibitors exhibit synergistic anticancer activity when administered in combination with proteasome inhibitors (e.g., bortezomib), offering a novel therapeutic angle for hematological malignancies[9].

Agricultural Antimicrobials

The biological activity of TFMOs extends beyond human therapeutics into agricultural chemistry. TFMO compounds are potent fungicides. For example, compound FM-678 demonstrates exceptional efficacy against Phakopsora pachyrhizi (soybean rust) by targeting fungal HDACs, significantly outperforming commercial standards like flufenoxadiazam[9].

Quantitative Data Presentation

To contextualize the superiority of the TFMO scaffold, the following tables summarize comparative structural properties and the biological activities of benchmark compounds.

Table 1: Comparative Profile of Zinc-Binding Groups (ZBGs)

| Property | Hydroxamic Acid (e.g., SAHA) | TFMO (e.g., TMP269) |

| Zinc Binding Mode | Bidentate Chelation | Non-chelating (Electrostatic F/O interaction) |

| Target Selectivity | Pan-HDAC (Classes I, IIb, IV) | Class IIa Selective (HDAC4, 5, 7, 9) |

| Metabolic Stability | Low (Rapid in vivo hydrolysis) | High (Hydrolysis resistant) |

| CNS Penetrance | Poor (Multiple H-bond donors) | High (Lipophilic, zero H-bond donors) |

Table 2: Biological Activity of Representative TFMO Compounds

| Compound | Primary Target | Quantitative Activity | Primary Indication |

| TMP269 | HDAC4, 5, 7, 9 | Ki = 0.019 – 0.126 µM | Oncology / Chemical Probe |

| CHDI-00484077 | HDAC4 | IC50 < 0.1 µM | Huntington's Disease |

| FM-678 | Fungal HDAC | EC50 = 0.14 mg/L | Agricultural Fungicide |

Experimental Protocols: Self-Validating Assays

To ensure reproducibility and scientific integrity, the following protocol represents the gold standard for evaluating TFMO compounds.

Fig 2. Self-validating experimental workflow for screening TFMO-based Class IIa HDAC inhibitors.

Step-by-Step Methodology: Biochemical Evaluation of Class IIa HDACs

Objective: Accurately quantify the inhibitory potency ( IC50 / Ki ) of TFMO derivatives against HDAC4.

The Causality of Assay Design (Self-Validation): Class IIa HDACs exhibit extremely low intrinsic deacetylase activity against standard acetyl-lysine substrates[6]. Using standard substrates will result in a poor signal-to-noise ratio, rendering the assay invalid and leading to false negatives. To create a self-validating system, the protocol must utilize a trifluoroacetyl-lysine substrate. The fluorine substitution increases the electrophilicity of the carbonyl carbon, making it highly susceptible to the specific active site architecture of Class IIa enzymes, thereby guaranteeing true target engagement readouts[6].

Step 1: Reagent Preparation

-

Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.05% BSA.

-

Reconstitute TFMO compounds (e.g., CHDI-00484077) in 100% DMSO, creating a 10-point, 3-fold serial dilution series.

Step 2: Enzyme-Inhibitor Pre-incubation

-

Dispense 10 µL of recombinant human HDAC4 (final concentration ~2 nM) into a 384-well black microplate.

-

Add 100 nL of the TFMO inhibitor series using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume transfer without tip carryover.

-

Critical Causality Step: Pre-incubate the plate for 30 minutes at room temperature. TFMOs exhibit slow-binding kinetics due to the required conformational adaptation (U-shape insertion) within the HDAC4 lower pocket. Skipping this step drastically underestimates compound potency.

Step 3: Substrate Addition and Reaction

-

Initiate the reaction by adding 10 µL of the fluorogenic trifluoroacetyl-lysine substrate (final concentration 10 µM).

-

Incubate in the dark for 60 minutes at 37°C.

Step 4: Signal Development and Detection

-

Terminate the reaction by adding 20 µL of a developer solution containing trypsin and 2 µM of a pan-HDAC inhibitor (e.g., Trichostatin A) to halt any further deacetylation.

-

Causality of Detection: Trypsin specifically cleaves the deacetylated (but not the trifluoroacetylated) substrate, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore.

-

Read fluorescence (Excitation: 360 nm, Emission: 460 nm) on a microplate reader. Calculate IC50 using a 4-parameter logistic regression model.

Strict Structure-Activity Relationship (SAR) Rules

When designing novel TFMOs, researchers must adhere to two absolute SAR rules derived from empirical data:

-

The CF3 Group is Non-Negotiable: Replacing the trifluoromethyl group with a difluoromethyl (CHF2) group leads to a catastrophic 300-fold decrease in HDAC4 potency. The three fluorine atoms are strictly required for optimal electrostatic interaction with the zinc ion[3],[10].

-

Regiochemistry is Critical: The position of the oxygen atom within the 1,2,4-oxadiazole ring dictates the trajectory of the CF3 group. Altering the regiochemistry (e.g., swapping the N and O positions) results in up to 4 orders of magnitude loss in biochemical activity due to steric clashes within the lower pocket[3],[10].

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9056843B2 - Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, including its IUPAC name and structural features, and delve into its physicochemical properties. A detailed examination of its synthesis methodologies, spectroscopic characterization, and a comprehensive overview of its applications in drug discovery will be presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction and Nomenclature

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 5-position.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly enhance a molecule's metabolic stability and lipophilicity, which are critical pharmacokinetic properties in drug design.[1][2]

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine .[1]

Structural Representation:

Sources

Whitepaper: Therapeutic Targeting and Scaffold Utility of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the search for metabolically stable, highly specific pharmacophores is a continuous challenge. As a Senior Application Scientist, I approach the 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine scaffold not merely as a structural curiosity, but as a highly tunable, privileged building block capable of drastically altering a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This technical guide explores the physicochemical rationale behind utilizing this specific moiety and dissects its proven applications across diverse therapeutic targets, including G-protein coupled receptors (GPCRs), oncogenic kinase networks, and parasitic enzymes. By analyzing both the successes and the structural failures of this scaffold in target binding, we can derive actionable structure-activity relationship (SAR) insights for future drug design.

Physicochemical Rationale & Bioisosterism (E-E-A-T Insights)

The selection of the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine moiety in lead optimization is driven by precise causality in molecular design[1]:

-

Metabolic Stability via Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for amides and esters. Unlike standard amides, which are susceptible to enzymatic hydrolysis by amidases, the aromatic oxadiazole core provides superior resistance to hydrolytic and metabolic degradation[2].

-

Electronic Modulation: The inclusion of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group significantly lowers the pKa of the adjacent 1,2,4-oxadiazole system. This increases the overall lipophilicity ( logP ) of the molecule, enhancing membrane permeability while simultaneously protecting the ring from oxidative metabolism[3].

-

Hydrogen Bonding Dynamics: The 5-amine group serves as a critical hydrogen-bond donor and acceptor. However, replacing a traditional 1H-1,2,4-triazole with an oxadiazol-5-amine fundamentally alters the hydrogen-bonding network—a substitution that can either rescue a molecule from off-target toxicity or abolish its binding to a target kinase pocket[4].

Primary Therapeutic Targets and Mechanistic Impact

Metabolic Syndrome: G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a prominent therapeutic target for Type II diabetes and metabolic syndrome. During the development of GPR119 agonists, early lead candidates exhibited severe off-target neurotoxicity, specifically inducing tonic-clonic convulsions in murine models[5].

The Scaffold Solution: Researchers discovered that incorporating the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl moiety into a piperazine-pyrimidine framework successfully circumvented seizure activity[6]. The unique electronic distribution of the oxadiazole ring, combined with the steric bulk of the −CF3 group, eliminated the off-target hERG channel liabilities and neurotoxicity while maintaining potent GPR119 agonism and in vivo efficacy[7].

Oncology: RET Kinase Network Perturbation

In precision oncology, targeting mutant kinases requires exquisite spatial and electrostatic complementarity. In a driven by the oncogenic dRetM955T mutation, researchers utilized virtual screening to identify novel kinase inhibitors[8].

The SAR Causality: A critical SAR finding emerged when comparing a 1H-1,2,4-triazole compound to its 1,2,4-oxadiazol-5-amine analog. The oxadiazole derivative demonstrated significantly reduced efficacy in rescuing the viability of the MTC flies[4]. Why? The nitrogen-to-oxygen substitution in the oxadiazole ring results in the loss of a crucial hydrogen bond donor. Furthermore, the highly electronegative oxygen introduces an unfavorable electrostatic repulsion against the carboxylate sidechain of the conserved α C-helix glutamate within the RET kinase ATP-binding pocket[4]. This highlights the extreme sensitivity of kinase targets to bioisosteric replacements.

Infectious Disease: Leishmania infantum CYP51

Visceral leishmaniasis relies on the CYP51 enzyme for vital cell membrane synthesis. Recent studies have identified 1,2,4-oxadiazole derivatives as potent antileishmanial agents[9]. The hydrophilic and electron-donating properties of the oxadiazole ring enable strong non-covalent binding to the L. infantum CYP51 enzyme, disrupting the parasite's mitochondrial membrane potential and inducing cell death with high selectivity indices over mammalian macrophages[10].

Quantitative Data Summary

The following table synthesizes the quantitative and mechanistic data associated with the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine scaffold and its analogs across different targets:

| Target / Disease Area | Scaffold / Moiety Role | Mechanistic Impact & Causality | Reference |

| GPR119 (Type II Diabetes) | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl | Maintained GPCR agonism while completely circumventing hERG liability and tonic-clonic convulsions. | [6] |

| RET Kinase (Medullary Thyroid Cancer) | 1,2,4-oxadiazol-5-amine | Reduced efficacy vs. triazole due to loss of H-bond donor and electrostatic repulsion with α C-helix glutamate. | [4] |

| CYP51 (Visceral Leishmaniasis) | 1,2,4-oxadiazole core | High binding affinity to CYP51, disrupting parasite mitochondrial membrane potential (Selectivity Index: 18.7). | [9] |

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent the self-validating systems used to evaluate the efficacy and toxicity of compounds containing the 1,2,4-oxadiazole scaffold.

Protocol A: In Vitro Hippocampal Brain Slice Assay for Seizure Liability

Causality: Because early GPR119 agonists caused in vivo convulsions[5], this assay was developed to decouple metabolic efficacy from neurotoxicity early in the pipeline.

-

Step 1: Prepare acute hippocampal slices (400 μ m thick) from wild-type murine models using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Step 2: Transfer slices to a recording chamber continuously perfused with standard aCSF at 32°C.

-

Step 3 (Self-Validation): Establish a baseline using a vehicle negative control. Introduce a known convulsant (e.g., pentylenetetrazol) to a parallel control slice to validate the electrophysiological setup's ability to capture epileptiform discharges.

-

Step 4: Perfuse the test compound (e.g., the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl derivative) at escalating concentrations (1 μ M to 100 μ M).

-

Step 5: Utilize extracellular microelectrodes in the CA1 pyramidal cell layer to record spontaneous electrical activity. The absence of epileptiform bursting confirms the scaffold has circumvented seizure liability[6].

Protocol B: Drosophila MTC Phenotypic Screening Workflow

Causality: Biochemical kinase assays often fail to translate to whole-animal efficacy due to PK barriers. The Drosophila model ensures that a compound must inhibit the mutant kinase and possess the necessary solubility and low toxicity to rescue the organism[11].

-

Step 1: Generate transgenic Drosophila melanogaster expressing the oncogenic dRetM955T mutation under a tissue-specific promoter (e.g., ptc-GAL4)[8].

-

Step 2: Prepare standard fly food media supplemented with the oxadiazole test compounds at final concentrations ranging from 10 μ M to 200 μ M[4].

-

Step 3 (Self-Validation): Run a vehicle control (DMSO) and a positive control ( at 200 μ M). Simultaneously measure viability rescue (percentage of flies reaching adulthood) and pupal body size. If body size drops significantly, the compound is inducing starvation/toxicity rather than specific kinase inhibition, validating the phenotypic readout[4].

-

Step 4: Quantify the survival rates to determine the structure-activity relationship of the bioisosteric replacements.

Workflow Visualization

Below is the logical workflow mapping the integration of computational modeling with the in vivo Drosophila screening used to evaluate the oxadiazole scaffold against RET kinase.

Integrated computational and Drosophila in vivo screening workflow for RET kinase inhibitors.

References

-

Scott, J. S., et al. (2014). Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) Agonists. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Ung, P. M.-U., et al. (2018). Integrated in silico and Drosophila cancer model platform captures previously unappreciated chemicals perturbing a kinase network. bioRxiv. URL:[Link]

-

Beltran-Hortelano, I., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals (MDPI) / PubMed Central. URL:[Link]

Sources

- 1. 4-(1,2,4-Oxadiazol-3-yl)aniline | 59908-70-2 | Benchchem [benchchem.com]

- 2. 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | 727374-86-9 | Benchchem [benchchem.com]

- 3. 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 924871-23-8 | Benchchem [benchchem.com]

- 4. Integrated in silico and Drosophila cancer model platform captures previously unappreciated chemicals perturbing a kinase network | bioRxiv [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Circumventing seizure activity in a series of G protein coupled receptor 119 (GPR119) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Integrated in silico and Drosophila cancer model platform captures previously unappreciated chemicals perturbing a kinase network | bioRxiv [biorxiv.org]

Engineering Substituted 1,2,4-Oxadiazol-5-amines: Synthetic Methodologies, Pharmacological Landscapes, and Mechanistic Insights

Executive Summary

The 1,2,4-oxadiazole ring is a privileged, five-membered heterocyclic scaffold composed of one oxygen, two nitrogens, and two carbons[1]. Historically recognized as a robust bioisostere for amides and esters, this moiety confers exceptional metabolic stability, thermal resistance, and chemical durability within biological systems[1]. Recently, the specific functionalization of the C5 position with amine derivatives has unlocked a new frontier in medicinal chemistry. The synthesis of substituted 1,2,4-oxadiazol-5-amines creates a unique "push-pull" electronic system—combining the electron-donating properties of the amine with the electron-withdrawing nature of the oxadiazole core. This whitepaper provides an in-depth technical analysis of the state-of-the-art synthetic methodologies, structure-activity relationships (SAR), and the multifaceted pharmacological mechanisms of these promising therapeutic agents.

Advanced Synthetic Methodologies and Mechanistic Causality

The traditional synthesis of 1,2,4-oxadiazoles often suffers from harsh conditions, prolonged reaction times, and the need for complex protecting group strategies. Recent advancements have streamlined these workflows, focusing on catalytic efficiency and atom economy.

Protocol: Microwave-Assisted Cyclocondensation of Amidoximes

This protocol describes the synthesis of N-cyclohexyl-3-(aryl)-1,2,4-oxadiazol-5-amines, achieving yields of 76–85%[1].

-

Step 1: Preparation: Dissolve 1.0 equivalent of the selected arylamidoxime in anhydrous N,N-dimethylformamide (DMF).

-

Step 2: Activation: Add 1.2 equivalents of dicyclohexylcarbodiimide (DCC).

-

Causality: DCC acts as a potent dehydrating coupling agent. It activates the precursor, facilitating the rapid formation of the critical O-acylamidoxime intermediate[2].

-

-

Step 3: Cyclization: Subject the reaction mixture to microwave irradiation at 150 W (approx. 80°C) for exactly 10 minutes[2].

-

Causality: The choice of microwave irradiation over conventional heating is dictated by the thermal lability of the O-acylamidoxime intermediate. Rapid, uniform dielectric heating ensures immediate intramolecular cyclocondensation, preventing the formation of undesired thermal degradation byproducts and driving the thermodynamic equilibrium toward the closed-ring product.

-

-

Step 4: Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane-EtOAc (8:2) solvent system. The reaction is validated as complete when the highly polar amidoxime spot ( Rf≈0.1 ) completely disappears, replaced by a distinct, UV-active product spot ( Rf≈0.3 )[1].

-

Step 5: Purification & Structural Validation: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography. Validate structural integrity using 13 C NMR, specifically confirming the presence of the characteristic C5 oxadiazole resonance at ∼ 170–175 ppm.

Protocol: Ph 3 P-I 2 Mediated N-Dealkylative Amination

This novel strategy utilizes tertiary amines as temporary masked secondary amines to synthesize 5-dialkylamino 1,2,4-oxadiazoles[3].

-

Step 1: Reagent Complexation: To a solution of iodine (I 2 , 1.5 eq) in freshly distilled CH 2 Cl 2 at 0°C, slowly add triphenylphosphine (Ph 3 P, 1.5 eq)[3].

-

Causality: This step generates the highly electrophilic Ph 3 P-I 2 complex in situ. This complex is essential for the oxophilic activation of the substrate in the next step.

-

-

Step 2: Substrate Addition: Once the mixture turns brown, add the 1,2,4-oxadiazol-5(4H)-one derivative (1.0 eq) followed by the selected tertiary amine (4.0 eq)[3].

-

Step 3: Ultrasonic Activation: Warm the mixture to room temperature and subject it to sonication in an ultrasonic bath for 30 minutes[3].

-

Causality: The Ph 3 P-I 2 complex selectively binds the carbonyl oxygen of the oxadiazolone, creating a highly electrophilic C5 center. Sonication enhances mass transfer and localized energy cavitation, driving nucleophilic attack by the tertiary amine. The steric and electronic strain of the resulting intermediate forces a spontaneous N-dealkylation. This cleverly bypasses laborious protection/deprotection steps typically required for secondary amines[3].

-

-

Step 4: Self-Validation Checkpoint: Confirm the completion of the N-dealkylation event via LC-MS. The successful reaction is validated by observing a mass shift corresponding exactly to the loss of one alkyl group from the original tertiary amine parent mass.

-

Step 5: Isolation: Concentrate the crude mixture under reduced pressure and purify via column chromatography (EtOAc/hexanes)[3].

Synthetic strategies for 1,2,4-oxadiazol-5-amines.

Pharmacological Landscape and Mechanisms of Action

The 1,2,4-oxadiazol-5-amine scaffold exhibits a remarkably broad spectrum of biological activities, driven by its ability to participate in highly specific non-covalent interactions with diverse enzymatic targets[1].

Antileishmanial Efficacy and CYP51 Targeting

Visceral leishmaniasis (VL), caused by Leishmania infantum, is a severe parasitic disease. Substituted 1,2,4-oxadiazole derivatives, particularly N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Compound Ox1), have demonstrated potent antileishmanial activity[1].

-

Mechanism: Molecular docking and dynamic simulations reveal that these compounds exhibit a strong binding affinity for the L. infantum CYP51 enzyme[4]. The inhibition of CYP51 disrupts sterol biosynthesis, leading to severe ultrastructural morphological damage. Flow cytometry further validates that exposure to Ox1 triggers a rapid decrease in the mitochondrial membrane potential of promastigotes, culminating in targeted parasite cell death while maintaining low cytotoxicity toward mammalian macrophages (J774.G8)[4].

Immunomodulation and Tumor Necrosis

Beyond antiparasitic effects, specific derivatives act as potent immunomodulators and anti-tumor agents. For instance, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (Derivative 2) exhibits a dual-action mechanism against murine melanoma (B16-F10)[2].

-

Mechanism: In the tumor microenvironment, Derivative 2 directly induces cell death via the necrotic pathway[2]. Concurrently, it exerts a profound immunomodulatory effect on Bone Marrow-Derived Macrophages (BMDMs). Exposure to the compound polarizes BMDMs toward the pro-inflammatory M1 phenotype, triggering the robust secretion of Tumor Necrosis Factor-alpha (TNF- α ) at levels exceeding 100 pg/mL[2]. This creates a self-amplifying loop of immune-mediated tumor clearance.

Macrofilaricidal Applications

In the treatment of human filarial infections (such as onchocerciasis), di(pyridin-2-yl)-1,2,4-oxadiazol-5-amines have been identified as highly effective macrofilaricidal compounds[5][6]. These derivatives demonstrate excellent ex vivo killing of adult worms and possess superior liver microsome metabolic stability compared to their aminothiazole predecessors[6].

Dual mechanism of action: Antileishmanial and immunomodulatory pathways.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 1,2,4-oxadiazol-5-amines is highly sensitive to the electronic nature of the substituents on the 3-aryl ring and the steric bulk at the 5-amino position[1].

Key SAR Finding: The presence of an electron-donating group (EDG), such as a methoxy group, at the para-position of the phenyl moiety drastically increases target affinity. The EDG pushes electron density into the oxadiazole core, enhancing its ability to form non-covalent hydrogen bonds with target enzymes (e.g., CYP51). Conversely, strong electron-withdrawing groups (EWGs) like a nitro group pull electron density away from the pharmacophore, resulting in a nearly 10-fold drop in biological activity[1].

Quantitative SAR Data Summary

| Compound ID | R-Substituent (3-Aryl Position) | N-Substituent (5-Amine Position) | Primary Target Organism / Cell Line | IC 50 ( μ M) | Key Mechanistic Observation |

| Ox1 | 4-Methoxyphenyl (EDG) | Cyclohexyl | Leishmania infantum | 32.9 | CYP51 inhibition; Selectivity index >60 against amastigotes[1]. |

| Ox3 | 4-Nitrophenyl (EWG) | Cyclohexyl | Leishmania infantum | 336.0 | Reduced affinity due to electron-withdrawing NO 2 group[1]. |

| Ox6 | 4-Methoxyphenyl (EDG) | Propargyl | Leishmania infantum | 92.2 | N-alkylation induces moderate activity shift[1]. |

| Deriv 2 | 3-Methylphenyl (EDG) | Cyclohexyl | B16-F10 Melanoma | 50.99 | Induces necrosis; promotes M1 macrophage polarization[2]. |

Conclusion

Substituted 1,2,4-oxadiazol-5-amines represent a highly versatile and privileged class of heterocyclic compounds in modern drug discovery. Through advanced synthetic methodologies—such as microwave-assisted cyclocondensation and Ph 3 P-I 2 mediated N-dealkylation—researchers can now construct these scaffolds with unprecedented efficiency and atom economy. Pharmacologically, the push-pull electronic dynamics of the scaffold allow it to act as a potent CYP51 inhibitor against Leishmania infantum, a macrofilaricidal agent, and a robust immunomodulator capable of driving M1 macrophage polarization for tumor necrosis. Future drug development should continue to exploit the SAR predictability of the 3-aryl substituents to fine-tune target selectivity and pharmacokinetic profiles.

References

- Source: nih.

- Source: nih.

- Source: thieme-connect.

- Title: Discovery of Substituted Di(pyridin-2-yl)

- Source: researchgate.

Sources

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine CAS number and supplier

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound identified by CAS Number 35488-61-0 , has emerged as a molecule of significant interest in the field of medicinal chemistry.[1] Its structure, which integrates a 1,2,4-oxadiazole ring with a highly electronegative trifluoromethyl (-CF3) group, imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] The trifluoromethyl group is a well-established bioisostere for chlorine atoms and enhances critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, this scaffold serves as a valuable pharmacophore in the development of novel therapeutic agents, with demonstrated potential in antimicrobial, anticancer, and neuroprotective research.[1]

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine, detailing its chemical properties, synthesis methodologies, and its expanding role in modern drug discovery for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core characteristics of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine are summarized in the table below. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.[1] The 1,2,4-oxadiazole ring itself is a bioisosteric equivalent to esters and amides, making it a strategic component for modifying compound scaffolds to improve pharmacokinetic profiles.[1]

| Property | Value | Source |

| CAS Number | 35488-61-0 | [1] |

| Molecular Formula | C₃H₂F₃N₃O | [1] |

| Molecular Weight | 153.06 g/mol | [1] |

| IUPAC Name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine | N/A |

| SMILES Notation | C1(=NOC(=N1)N)C(F)(F)F | [1] |

| InChI Key | JLJOXFKBHBRFNH-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Chemistry

The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine and its derivatives typically involves the cyclization of an appropriate amidoxime precursor. A common and effective method is the cyclodehydration of a trifluoromethyl-substituted amidoxime with an activated carboxylic acid or its equivalent.[1]

A prevalent laboratory-scale synthesis involves the reaction of hydroxyamidine compounds with an activated derivative of trifluoroacetic acid, such as trifluoroacetic anhydride (TFAA).[3] In this process, the hydroxy group of the amidoxime is first acylated by TFAA. The resulting O-trifluoroacetyl amidoxime intermediate then undergoes ring closure with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.[3] Advances in synthetic chemistry, including the use of microwave-assisted techniques and flow chemistry, have significantly improved the efficiency of this process, with yields often exceeding 80% under optimized conditions.[1]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of the 3-(trifluoromethyl)-1,2,4-oxadiazole core structure.

Caption: Generalized workflow for the synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole derivatives.

Experimental Protocol: Synthesis via Trifluoroacetic Anhydride (TFAA)

The following is a representative protocol for the synthesis of a 3-aryl-5-trifluoromethyl-1,2,4-oxadiazole, which can be adapted for the synthesis of the amine target.

-

Dissolution: Dissolve the starting hydroxyamidine compound in a suitable aprotic solvent (e.g., acetonitrile) in a reaction vessel.

-

Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (TFAA) dropwise. At least two equivalents of the acylating agent are typically necessary to ensure complete conversion.[3]

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 3-(trifluoromethyl)-1,2,4-oxadiazole product.

Applications in Medicinal Chemistry

The 3-(trifluoromethyl)-1,2,4-oxadiazole scaffold is a privileged structure in drug design due to its favorable physicochemical and pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring serves as a bioisostere for amide and ester groups, which are often susceptible to enzymatic degradation.[1][2]

Caption: Role of the core scaffold in different therapeutic applications.

Antimicrobial Agents

Derivatives of this compound have shown promising activity against various pathogens. The mechanism often involves the inhibition of essential bacterial enzymes.[1] For instance, certain derivatives have demonstrated moderate activity against Staphylococcus aureus, a common and often drug-resistant bacterium, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1] The trifluoromethyl group is crucial for this activity, as it enhances the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[1]

Anticancer Therapeutics

In oncology research, the lipophilicity conferred by the trifluoromethyl group allows these compounds to more easily cross cell membranes and interact with intracellular targets, such as oncogenic kinases.[1] The 1,2,4-oxadiazole ring's stability prevents metabolic breakdown, allowing for sustained target engagement. This has led to the investigation of these compounds as potential inhibitors of cancer cell proliferation.[4]

Neuroprotective Compounds

Structural analogs of 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine are being explored for their potential in treating neurodegenerative diseases.[1] These compounds have been shown to modulate the activity of glutamate receptors, which are implicated in the pathophysiology of conditions like Alzheimer's disease. The ability of the trifluoromethyl group to cross the blood-brain barrier is a key advantage in the development of centrally acting therapeutic agents.[1]

Key Suppliers

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine and its derivatives are available from several chemical suppliers for research and development purposes. It is important to note that this compound is intended for research use only and not for human or veterinary use.[1]

| Supplier | Product Focus |

| Benchchem | Research chemicals and building blocks.[1] |

| ChemScene | Bioactive small molecules and chemical services.[5] |

| CymitQuimica | Fluorinated compounds and other specialty chemicals.[6] |

| Fluorochem | Fluorinated intermediates and reagents.[6] |

Conclusion

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine represents a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a metabolically stable oxadiazole ring and a lipophilic, electron-withdrawing trifluoromethyl group provides a powerful platform for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The demonstrated potential in antimicrobial, anticancer, and neuroprotective applications underscores its significance and ensures that it will remain an area of active investigation for medicinal chemists and drug development professionals. The continued exploration of this scaffold is poised to yield new and effective treatments for a range of human diseases.

References

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives - PubMed. [Link]

-

Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group - Organic Chemistry Portal. [Link]

- WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.

-

[3-(Trifluoromethyl)-1 H -1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - ResearchGate. [Link]

-

3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole - PubChem. [Link]

-

3-methyl-5-(trifluoromethyl)-1,2,4-oxadiazole - n/a - Chemazone. [Link]

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i - University of Pretoria. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives - NSF Public Access Repository. [Link]

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS - DOI. [Link]

-

Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity and In Vivo Efficacy in a Plasmodium berghei Mouse Malaria Infection Model - ResearchGate. [Link]

-

3-Methyl-1,2,4-oxadiazol-5-amine - PubChem. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine | 35488-61-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 4. societachimica.it [societachimica.it]

- 5. chemscene.com [chemscene.com]

- 6. 5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine | CymitQuimica [cymitquimica.com]

The Physicochemical Paradigm of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine: A Technical Guide on Solubility, Stability, and Bioisosteric Applications

Executive Overview

In the landscape of modern drug discovery and energetic materials, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold. Recognized primarily as a robust bioisostere for esters and amides, it offers superior resistance to enzymatic cleavage. However, the specific functionalization seen in 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine (CAS: 883877-86-9 / 910442-24-9 derivatives) creates a highly specific physicochemical profile.

As application scientists, we cannot treat this molecule as a generic heterocycle. The push-pull electronic dynamics—driven by the strongly electron-withdrawing 3-trifluoromethyl (-CF₃) group and the electron-donating 5-amino (-NH₂) group—fundamentally dictate its thermodynamic solubility and hydrolytic stability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for profiling this compound.

Structural Profiling & Electronic Dynamics

The 1,2,4-oxadiazole core is a nitrogen-oxygen heterocycle distinguished by relatively low aromaticity (aromaticity index ~39–48)[1]. This low aromatic character makes it more closely related to esters than its 1,3,4-oxadiazole congeners[2].

The introduction of the -CF₃ group at the C3 position exerts a powerful negative inductive (-I) effect. This polarization significantly increases the electrophilicity of the carbon centers, particularly at C5[1]. Conversely, the primary amine at C5 provides resonance stabilization (+M effect), which donates electron density back into the ring, mitigating the electrophilicity under physiological conditions.

Table 1: Physicochemical and Pharmacokinetic Parameters

| Parameter | Value / Descriptor | Impact on Development & Formulation |

| Molecular Formula | C₃H₂F₃N₃O | Low molecular weight (153.06 g/mol ) ideal for fragment-based drug discovery (FBDD)[1]. |

| LogP (Predicted) | ~0.7 - 1.2 | Moderate lipophilicity; balances aqueous solubility with passive membrane permeability. |

| Aromaticity Index | ~39–48 | Low aromatic character influences π-π stacking interactions with target proteins[1]. |

| pKa (5-NH₂) | < 2.0 (Predicted) | Remains unprotonated at pH 7.4, preventing charge-mediated solubility enhancement. |

| H-Bond Donors/Acceptors | 1 / 4 | Facilitates target binding; the amine acts as the primary hydrogen bond donor. |

Thermodynamic Solubility Dynamics

The solubility of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is governed by the competing forces of its substituents. The lipophilic -CF₃ group inherently drives down aqueous solubility by increasing the energetic cost of cavity formation in water. While the primary amine offers hydrogen-bond donating capacity, its basicity is profoundly attenuated by the electron-withdrawing oxadiazole core.

Causality in Solubility: Because the conjugate acid possesses a predicted pKa < 2.0, the molecule remains entirely neutral at physiological pH (7.4). This lack of ionization precludes pH-dependent solubility enhancements (i.e., you cannot form a highly soluble hydrochloride salt for oral delivery). However, this neutral state guarantees high passive membrane permeability, a critical factor for engaging intracellular targets.

Hydrolytic and Metabolic Stability

Unlike traditional esters, which are rapidly cleaved by ubiquitous carboxylesterases in the plasma and liver, the 1,2,4-oxadiazole core is metabolically robust, making it a highly attractive bioisostere[3].

Mechanistic Vulnerability: Its chemical stability is strictly pH-dependent. At pH 7.4, the resonance stabilization from the 5-amino group protects the ring from ambient water nucleophilicity. However, under strongly alkaline conditions (pH > 10), the high concentration of hydroxide ions overcomes this activation energy barrier. Hydroxide attacks the highly electrophilic C5 position, initiating a sequence of tetrahedral intermediate formation, followed by ring-opening and irreversible degradation into amidoxime and cyanamide byproducts[1].

Fig 1. Base-catalyzed hydrolytic ring-opening pathway of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine.

Self-Validating Experimental Workflows

To accurately profile this compound, standard high-throughput assays are insufficient. The methodologies below are designed with built-in causality and self-validation to ensure data integrity.

Protocol 1: Thermodynamic Solubility Profiling (LC-UV)

Kinetic solubility assays (e.g., nephelometry) often overestimate solubility due to the formation of supersaturated metastable states. To obtain the true thermodynamic equilibrium, a 24-hour shake-flask method is employed.

-

Equilibration: Add 2 mg of solid compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Seal and incubate on a rotary shaker at 37°C for 24 hours.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Centrifugation followed by filtration (0.22 µm PTFE) ensures that sub-micron colloidal aggregates do not artificially inflate the UV absorbance readings.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (λ = 220 nm) against a 5-point calibration curve.

-

Self-Validation System: Conduct a post-assay pH check of the filtrate to ensure the compound did not buffer the solution away from pH 7.4. Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation occurred during equilibration.

Protocol 2: pH-Dependent Hydrolytic Stability Assay (LC-MS/MS)

Evaluating stability across a pH gradient maps the compound's vulnerability to acid- and base-catalyzed degradation.

-

Spiking: Spike the compound from a 10 mM DMSO stock into 50 mM buffers at pH 1.2, 7.4, and 10.0 to a final concentration of 10 µM. Causality: Maintaining a final DMSO concentration of ≤0.1% prevents co-solvent artifacts that artificially lower the dielectric constant of the buffer, which would shield the molecule from hydrolysis.

-

Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

-

Quenching: Immediately quench aliquots with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent immediately precipitates buffer salts and halts degradation, locking the kinetic state.

-

Self-Validation System: Run a known unstable reference standard (e.g., procaine for base hydrolysis) in parallel to validate the assay's degradative capacity. The isotopically labeled internal standard corrects for matrix-induced ionization suppression in the mass spectrometer.

Fig 2. Self-validating experimental workflow for quantifying thermodynamic solubility and hydrolytic stability.